Structural Foundation for CCK-A Antagonist Potency: 1,5-Benzodiazepine Scaffold with 2-Phenyl Substitution
While direct quantitative comparator data for the parent compound 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 394655-11-9) is absent from the peer-reviewed literature, strong class-level inference data exists from the structurally related 1,5-benzodiazepine derivative TS-941, which retains the 5-phenyl-1H-1,5-benzodiazepine core. TS-941 demonstrated an IC50 of 78.6 ± 10.3 nM for inhibition of CCK-8-stimulated amylase release in isolated rat pancreatic acini, representing a potency intermediate between the reference CCK-A antagonists devazepide (IC50 = 3.4 ± 0.3 nM) and loxiglumide (IC50 = 3,966 ± 544 nM) [1].
| Evidence Dimension | CCK-A receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | Class representative TS-941: 78.6 ± 10.3 nM |
| Comparator Or Baseline | Devazepide: 3.4 ± 0.3 nM; Loxiglumide: 3,966 ± 544 nM |
| Quantified Difference | TS-941 is 23-fold less potent than devazepide; 50-fold more potent than loxiglumide |
| Conditions | Isolated rat pancreatic acini; 100 pM CCK-8-stimulated amylase release |
Why This Matters
This establishes the 1,5-benzodiazepine scaffold with 5-phenyl substitution as a validated pharmacophore for CCK-A antagonism, making 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine a relevant starting scaffold or reference compound for SAR studies in this therapeutic area.
- [1] Tashiro M, Hirohata Y, Kihara Y, Akiyama T, Otsuki M. Pharmacologic profile of TS-941, a new benzodiazepine derivative cholecystokinin-receptor antagonist, in in vitro isolated rat pancreatic acini. Pancreas. 1999;18(2):156-64. PMID: 10090413. View Source
